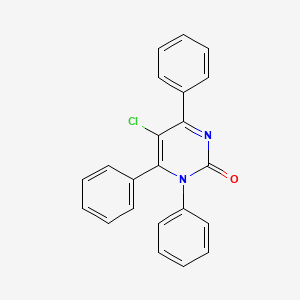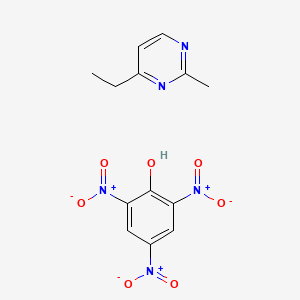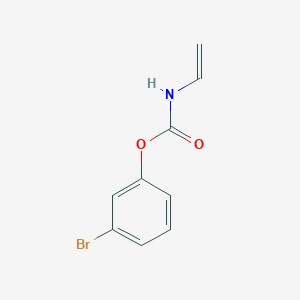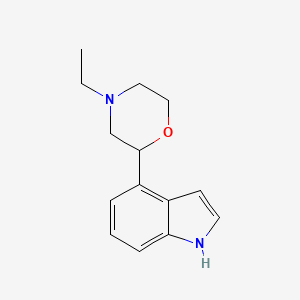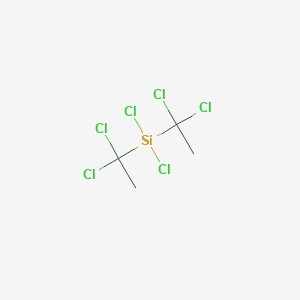
Dichlorobis(1,1-dichloroethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(1,1-dichloroethyl)silane is a chemical compound with the molecular formula C4H6Cl6Si It is a silane derivative characterized by the presence of two dichloroethyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(1,1-dichloroethyl)silane typically involves the reaction of silicon tetrachloride with 1,1-dichloroethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SiCl4+2C2H4Cl2→Si(C2H4Cl2)2Cl2
The reaction is usually conducted at elevated temperatures and may require the use of a solvent to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced equipment and technology ensures the efficient and safe production of this chemical.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(1,1-dichloroethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution Reactions: The major products are silane derivatives with different functional groups.
Reduction Reactions: The products are typically silanes with fewer chlorine atoms.
Oxidation Reactions: The products include silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(1,1-dichloroethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dichlorobis(1,1-dichloroethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane (SiHCl3): A commonly used silane with three chlorine atoms attached to silicon.
Tetrachlorosilane (SiCl4): A silane with four chlorine atoms attached to silicon.
Dichlorodimethylsilane (Si(CH3)2Cl2): A silane with two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
Dichlorobis(1,1-dichloroethyl)silane is unique due to the presence of two dichloroethyl groups, which impart distinct chemical properties. This makes it suitable for specific applications where other silanes may not be effective.
Eigenschaften
CAS-Nummer |
88137-88-6 |
|---|---|
Molekularformel |
C4H6Cl6Si |
Molekulargewicht |
294.9 g/mol |
IUPAC-Name |
dichloro-bis(1,1-dichloroethyl)silane |
InChI |
InChI=1S/C4H6Cl6Si/c1-3(5,6)11(9,10)4(2,7)8/h1-2H3 |
InChI-Schlüssel |
MWTCHYXCAYVBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC([Si](C(C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


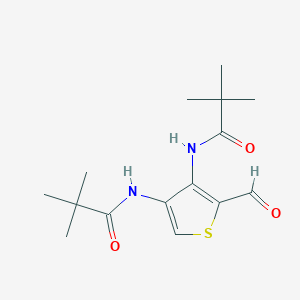
silane](/img/structure/B14389498.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
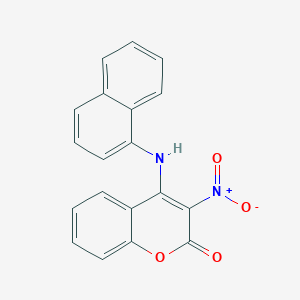
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
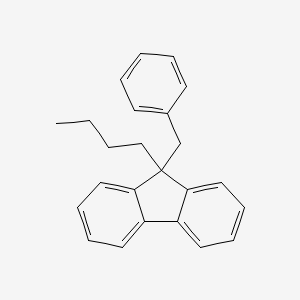
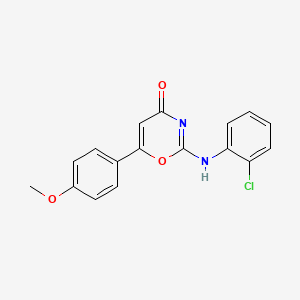
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
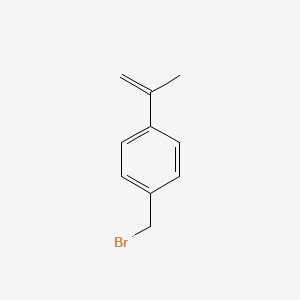
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
